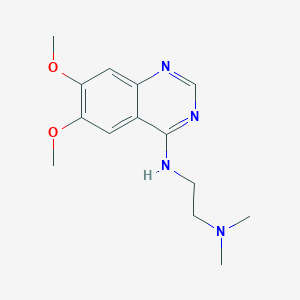
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine, also known as DMQX, is a potent and selective non-competitive antagonist of the ionotropic glutamate receptor subtypes, specifically the AMPA receptors. DMQX has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine acts as a non-competitive antagonist of the AMPA receptor, specifically by binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a decrease in excitatory neurotransmission, which can have neuroprotective effects in certain neurological disorders.
Biochemical and Physiological Effects:
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. It can also effectively block seizures induced by kainic acid and other convulsants. Additionally, N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of AMPA receptor function. However, one limitation is that N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
1. Further investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Development of more potent and selective AMPA receptor antagonists, based on the structure of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine.
3. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in combination with other drugs for the treatment of epilepsy and other neurological disorders.
4. Further investigation into the mechanism of action of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine and its effects on other neurotransmitter systems.
5. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as an antidepressant in humans.
Méthodes De Synthèse
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with ethylenediamine, followed by the reaction of the resulting intermediate with 6,7-dimethoxy-4-quinazolinamine. This process yields N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as a white crystalline powder.
Applications De Recherche Scientifique
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been widely used in scientific research to study the role of AMPA receptors in the central nervous system. It has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has also been studied for its potential use in treating epilepsy, as it can effectively block seizures induced by kainic acid and other convulsants.
Propriétés
Nom du produit |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
|---|---|
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H20N4O2/c1-18(2)6-5-15-14-10-7-12(19-3)13(20-4)8-11(10)16-9-17-14/h7-9H,5-6H2,1-4H3,(H,15,16,17) |
Clé InChI |
YYAINWMZKWTMGT-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
SMILES canonique |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)


![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)


![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)
